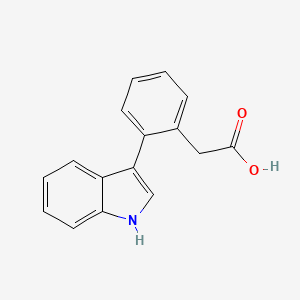

2-(2-(1H-indol-3-yl)phenyl)acetic acid

Description

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-[2-(1H-indol-3-yl)phenyl]acetic acid |

InChI |

InChI=1S/C16H13NO2/c18-16(19)9-11-5-1-2-6-12(11)14-10-17-15-8-4-3-7-13(14)15/h1-8,10,17H,9H2,(H,18,19) |

InChI Key |

MHHZIDQZRLKKOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Copper(II)-Promoted Decarboxylative Coupling

A mild and efficient method involves copper(II)-promoted decarboxylative coupling of 2-(1H-indol-3-yl)acetic acid derivatives with substituted indoles or related heterocycles. This method enables the formation of 3,3'-diindolylmethane derivatives, which are structurally related to the target compound.

- Reaction conditions: Copper(II) salts as promoters, mild temperatures.

- Advantages: High selectivity, mild conditions, and good yields.

- Reference: Pillaiyar et al. demonstrated this approach yielding various substituted indole derivatives, which can be adapted for 2-(2-(1H-indol-3-yl)phenyl)acetic acid synthesis.

Synthesis via Oxalyl Chloride Activation and Subsequent Coupling

A common synthetic route involves:

- Activation of the indole derivative with oxalyl chloride to form an intermediate acyl chloride.

- Subsequent reaction with nucleophiles or coupling partners to install the phenylacetic acid moiety.

Protocol example (adapted from synthesis of related indole acetic acids):

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Dissolve 5-phenylindole in diethyl ether, cool to 0°C | Ensures controlled reaction environment |

| 2 | Add oxalyl chloride slowly at 0°C, stir 1 h at 20°C | Forms 2-oxo-2-(5-phenyl-1H-indol-3-yl)acetic acid intermediate |

| 3 | Precipitate intermediate by adding diethyl ether/water mixture | Isolate intermediate for next step |

| 4 | React intermediate with sodium methoxide and hydrazine monohydrate at 150°C for 10 h | Finalizes conversion to acetic acid derivative |

Electrophilic Activation and Halide Formation for Coupling

Electrophilic activation of the indol-3-ylmethyl position is critical for subsequent substitution reactions.

- Use of phosphorus halides such as phosphorus tribromide (PBr3) or phosphorus trichloride (PCl3) to generate (1H-indol-3-yl)methyl halides.

- Rapid generation of the electrophilic intermediate in microflow reactors prevents side reactions like dimerization.

- Optimal conditions involve careful control of reagent equivalents, temperature (around 25°C), and reaction time (fractions of a second).

- This intermediate can then be coupled with appropriate nucleophiles to form the phenylacetic acid derivative.

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Reagent | PBr3 (0.35 equiv) | High yield (~84-93%) |

| Temperature | 25°C | Minimizes oligomerization |

| Reaction time | 0.02 seconds (microflow) | Rapid generation of electrophile |

| Concentration | 0.05 M solution | Suppresses side reactions |

Carbonylation and Acylation Using Oxalyl Chloride and Amines

Another approach involves:

- Conversion of α-keto acids to α-ketoamides or esters using oxalyl chloride and amines.

- Subsequent reduction or functional group transformations to yield the target acetic acid derivative.

- Use of solvents such as dichloromethane, DMF as catalyst, and bases like DIPEA.

- Reaction temperatures typically range from 0°C to room temperature.

Purification by column chromatography yields products in 75-88% range.

Reference: Royal Society of Chemistry supporting information on α-ketoacid transformations.

Industrial and Patent-Reported Processes

Patents describe processes involving:

- Use of amide solvents (e.g., N,N-dimethylacetamide) and DMSO.

- Controlled addition of oxalyl chloride at low temperatures (-20°C to 30°C, preferably -10°C to 0°C).

- Reaction times from 10 minutes to 24 hours, optimized for complete conversion.

Example: Reaction of 1-methylindol-3-yl compounds with toluene and oxalyl chloride in the presence of DMF catalyst.

Reference: EP1698611A1 patent on phenylacetic acid derivative synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper(II)-promoted decarboxylative coupling | Copper(II) salts, substituted indoles | Mild temperature, mild conditions | Moderate to High | Mild, selective, versatile | Limited to coupling derivatives |

| Oxalyl chloride activation + hydrazine reduction | Oxalyl chloride, sodium methoxide, hydrazine | 0°C to 150°C, pressure vessel | Moderate (47-50%) | Scalable, well-established | Multi-step, high temperature step |

| Electrophilic halide formation (PBr3) | Phosphorus tribromide, microflow reactor | 25°C, 0.02 s reaction time | High (84-93%) | Rapid, high yield, suppresses side reactions | Requires specialized equipment |

| α-Ketoacid to α-ketoamide conversion | Oxalyl chloride, amines, DIPEA | 0°C to RT, 3 h | 75-88% | Good yields, straightforward | Requires careful temperature control |

| Patent method (amide solvents) | Oxalyl chloride, DMF, toluene | -20°C to 30°C, 10 min to 24 h | Not specified | Industrially viable | Longer reaction times |

Summary and Recommendations

The synthesis of This compound can be effectively achieved through several well-documented methods. For laboratory-scale synthesis, the electrophilic activation using phosphorus tribromide in microflow reactors offers high yields and minimizes side reactions, though it requires specialized equipment. The copper(II)-promoted decarboxylative coupling provides a milder alternative for related derivatives.

For larger scale or industrial applications, oxalyl chloride-mediated activation followed by nucleophilic substitution or amide formation in amide solvents is practical and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-indol-3-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(2-(1H-indol-3-yl)phenyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: Indole derivatives are studied for their role in biological processes and as potential therapeutic agents.

Medicine: This compound and its derivatives are investigated for their potential use in treating various diseases, including cancer and infectious diseases.

Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 2-(2-(1H-indol-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin

Uniqueness

2-(2-(1H-indol-3-yl)phenyl)acetic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.